![molecular formula C20H20N2O6S2 B2641691 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide CAS No. 896320-23-3](/img/structure/B2641691.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide
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Description
“N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N’-(2-methoxybenzyl)ethanediamide” is a chemical compound with the molecular formula C18H18N2O6S2 . It has an average mass of 422.475 Da and a monoisotopic mass of 422.060638 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . Unfortunately, the specific structural details or the 3D conformation are not provided in the search results.Scientific Research Applications
Electrochemical Properties and Computational Analysis
- Research has explored the electrochemical behavior of novel Fischer carbene complexes involving furyl and thienyl groups. These complexes demonstrate significant electrochemical activity, with specific focus on the oxidation and reduction processes influenced by these groups. Advanced computational methods like Density Functional Theory (DFT) have been employed to predict and understand the electrochemical properties of these complexes (Landman et al., 2014; Landman et al., 2013).
Catalysis and Polymerization
- Phosphine-sulfonate-based complexes, incorporating furyl derivatives, have shown high catalytic activity in ethylene polymerization. The nature of heterocyclic substituents in these complexes significantly influences the microstructure of the resulting polymers, showcasing the potential of these compounds in modifying polymer properties (Yang et al., 2017).
Antimycobacterial Activity
- Certain furyl-containing purine derivatives have been studied for their antimycobacterial properties. These compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents. Research in this area emphasizes the importance of molecular structure on the biological activity and drug efficacy (Bakkestuen et al., 2005).
Organic Synthesis and Chemical Transformations
- Furyl groups play a crucial role in various organic synthesis processes, contributing to the formation of complex organic structures. Research has delved into reaction mechanisms involving furyl compounds, providing insights into their versatility in synthetic chemistry (Mccallum et al., 1988; Abdel‐Wahhab et al., 1968).
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-15-7-3-2-6-14(15)12-21-19(23)20(24)22-13-17(16-8-4-10-28-16)30(25,26)18-9-5-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUOCNUJLQCINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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